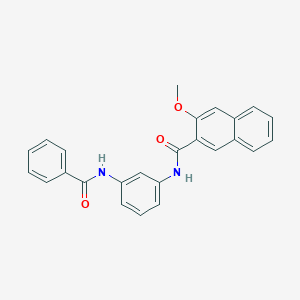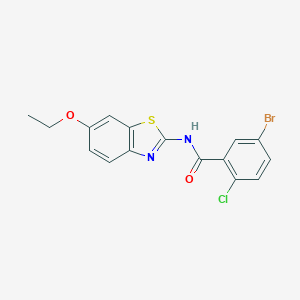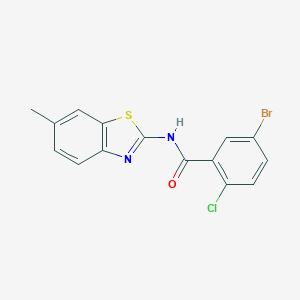
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound with the molecular formula C25H20N2O3 It is characterized by its complex structure, which includes a benzoylamino group, a phenyl ring, a methoxy group, and a naphthamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoylamino Intermediate: The reaction begins with the acylation of aniline with benzoyl chloride to form N-benzoylaniline.
Coupling with 3-Methoxy-2-naphthoic Acid: The N-benzoylaniline is then coupled with 3-methoxy-2-naphthoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoylamino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: The major products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological macromolecules, while the methoxy and naphthamide groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(benzoylamino)phenyl]-3-methoxybenzamide
- N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide
Uniqueness
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H20N2O3 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N2O3/c1-30-23-15-19-11-6-5-10-18(19)14-22(23)25(29)27-21-13-7-12-20(16-21)26-24(28)17-8-3-2-4-9-17/h2-16H,1H3,(H,26,28)(H,27,29) |
Clé InChI |
NWFNTDKTCWRXMM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B342953.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B342954.png)
![3-bromo-4-methoxy-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342955.png)
![2,5-dichloro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342956.png)

![5-bromo-N-[2-(3-bromo-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B342961.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B342964.png)
![5-bromo-2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342965.png)
![5-bromo-2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B342966.png)

![Ethyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B342970.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B342973.png)
![2-chloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B342974.png)
